3,9-Dihydroimidazo[4,5-h]quinolin-6-one

Physicochemical profiling Lipophilicity Isomer comparison

3,9-Dihydroimidazo[4,5-h]quinolin-6-one (CAS 116962-17-5; molecular formula C₁₀H₇N₃O; MW 185.18 g·mol⁻¹) is an angularly fused imidazoquinolinone heterocycle belonging to the broader imidazo[4,5-h]quinoline class. Unlike the more extensively studied linear [4,5-f] isomers or the [4,5,1-ij] tricyclic systems, this scaffold features a 6-oxo substituent on the quinolinone ring and an angular [4,5-h] ring junction that confers a distinct molecular shape, electronic distribution, and hydrogen-bonding profile.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B13833194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dihydroimidazo[4,5-h]quinolin-6-one
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C(=O)C=CN3)N=CN2
InChIInChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13)
InChIKeyULAPMEBZZDWKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dihydroimidazo[4,5-h]quinolin-6-one – Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


3,9-Dihydroimidazo[4,5-h]quinolin-6-one (CAS 116962-17-5; molecular formula C₁₀H₇N₃O; MW 185.18 g·mol⁻¹) is an angularly fused imidazoquinolinone heterocycle belonging to the broader imidazo[4,5-h]quinoline class [1]. Unlike the more extensively studied linear [4,5-f] isomers or the [4,5,1-ij] tricyclic systems, this scaffold features a 6-oxo substituent on the quinolinone ring and an angular [4,5-h] ring junction that confers a distinct molecular shape, electronic distribution, and hydrogen-bonding profile [2]. The compound is accessed via the Gould-Jacobs reaction and has been fully characterized by ¹H and ¹³C NMR, IR, UV, and mass spectrometry, providing a rigorous spectroscopic fingerprint for identity verification in procurement [1].

Why 3,9-Dihydroimidazo[4,5-h]quinolin-6-one Cannot Be Replaced by a Generic Imidazoquinoline


Imidazoquinolines are not interchangeable; the position of ring fusion ([4,5-h] vs. [4,5-f] vs. [4,5,1-ij]) and the oxidation state of the quinoline ring fundamentally alter molecular topology, lipophilicity, and derivatization potential [1]. The angular [4,5-h] fusion of this compound produces a distinctly different molecular electrostatic surface and dipole orientation compared to the linear [4,5-f] isomer, which is reflected in experimentally measured LogP differences (ΔLogP ≈ 0.57; [4,5-h]-6-one LogP 1.82 vs. parent [4,5-f] LogP 1.25) . Furthermore, the 6-oxo group is essential for subsequent synthetic elaboration—for example, into 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acid antibacterials or into the PARP inhibitor pharmacophore exploited by BYK49187—chemistry that cannot be replicated with non-oxo or differently fused analogs [2][3]. Substituting a generic imidazoquinoline therefore risks loss of the specific reactivity, solubility, and target-engagement geometry that downstream applications require.

Quantitative Differentiation Evidence for 3,9-Dihydroimidazo[4,5-h]quinolin-6-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: [4,5-h]-6-one vs. Parent [4,5-f] Isomer

The [4,5-h] angular isomer bearing the 6-oxo group exhibits substantially higher lipophilicity (LogP 1.82) than the unsubstituted linear [4,5-f] isomer (LogP 1.25), a difference of ΔLogP ≈ 0.57 . This higher LogP translates to approximately 3.7-fold greater octanol-water partitioning, which directly impacts membrane permeability, protein binding, and chromatographic retention behavior in purification workflows .

Physicochemical profiling Lipophilicity Isomer comparison

Angular [4,5-h] vs. Linear [4,5-f] Fusion: Distinct Synthetic Accessibility Via Gould-Jacobs Chemistry

The Milata (1988) study demonstrated that the [4,5-h] angular isomer (Xa) and the [4,5-f] linear isomer (Va) are accessed from different quinolinecarboxylic acid precursors (VII vs. II) via the Gould-Jacobs reaction, with the [4,5-h] isomer obtained from 6-aminoquinoline-5-carboxylic acid (VIII) after decarboxylation, chlorination, and catalytic reduction [1]. The synthetic route is regiochemically distinct and produces the angular isomer as a single product, confirmed by ¹H and ¹³C NMR fingerprinting that unambiguously distinguishes [4,5-h] from [4,5-f] connectivity [1].

Synthetic methodology Regioselectivity Angular annulation

6-Oxo Group Enables Carboxylic Acid Derivatization: Gateway to Antibacterial Fluoroquinolone Hybrids

The 6-oxo group on the [4,5-h] scaffold serves as the essential precursor for constructing 4-fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids, a class of antibacterial agents. The most potent derivative (compound 1a) in the Zahra et al. series exhibited MIC values of 0.15–3.0 μg·mL⁻¹ against Gram-positive bacteria and 0.7–3.0 μg·mL⁻¹ against Gram-negative bacteria [1]. In contrast, the non-oxo [4,5-h]quinoline core lacks the carbonyl functionality required for this carboxylic acid elaboration, rendering it synthetically inert toward the same pharmacophore construction [2].

Antibacterial Fluoroquinolone hybrid Structure-activity relationship

Scaffold Relationship to PARP Inhibitor BYK49187: pIC₅₀ 8.36 Against Recombinant Human PARP-1

The 4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one core of the potent PARP inhibitor BYK49187 (pIC₅₀ = 8.36 against cell-free recombinant human PARP-1; IC₅₀ ≈ 4.4 nM) is structurally derived from the [4,5-h] imidazoquinolinone scaffold family [1]. BYK49187 demonstrated ~100-fold selectivity for PARP-1 over PARP-2 and reduced myocardial infarct size in a rat coronary occlusion/reperfusion model in vivo [1]. The unsubstituted 3,9-dihydroimidazo[4,5-h]quinolin-6-one represents the minimal core pharmacophore that can be elaborated to access this inhibitor class, whereas the [4,5-f] and [4,5-b] isomers orient substituents in geometries incompatible with the PARP-1 active site [2].

PARP inhibition Cancer research Pharmacophore scaffold

Acidity (pKa) Differentiation: [4,5-h]-6-one vs. [4,5-f] Isomer

The predicted pKa of 3,9-dihydroimidazo[4,5-h]quinolin-6-one is 12.99 ± 0.20, reflecting the weakly acidic nature of the imidazole NH and the quinolinone NH . In contrast, the unsubstituted 1H-imidazo[4,5-f]quinoline has a predicted pKa of 15.06 ± 0.20, indicating approximately 2 orders of magnitude weaker acidity . This pKa difference has practical consequences: at physiological pH 7.4, the [4,5-h]-6-one is predominantly neutral, while protonation/deprotonation equilibria differ significantly between isomers.

Ionization state pKa prediction Formulation compatibility

Procurement-Driven Application Scenarios for 3,9-Dihydroimidazo[4,5-h]quinolin-6-one


Medicinal Chemistry: PARP-1 Inhibitor Lead Optimization Programs

Research groups developing PARP-1 inhibitors for oncology or ischemia-reperfusion injury should procure 3,9-dihydroimidazo[4,5-h]quinolin-6-one as the core scaffold for lead exploration. The structurally related BYK49187 (derived from the 4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one scaffold) achieves pIC₅₀ 8.36 against recombinant human PARP-1 and reduces myocardial infarct size in vivo, validating the [4,5-h] angular scaffold geometry for PARP-1 active-site engagement [1]. The unsubstituted parent compound enables systematic structure-activity relationship (SAR) exploration at the 2-, 4-, and 5-positions, which would be geometrically impossible with the linear [4,5-f] isomer [2].

Antibacterial Drug Discovery: Fluoroquinolone-Imidazole Hybrid Synthesis

The 6-oxo group on this scaffold is the essential synthetic handle for constructing 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids, a demonstrated antibacterial chemotype. The most active derivative (compound 1a) showed MIC values of 0.15–3.0 μg·mL⁻¹ against both Gram-positive and Gram-negative pathogens, competitive with clinically used fluoroquinolones [1]. Substituting the non-oxo [4,5-h]quinoline scaffold would prevent the key thermal cyclocondensation with alkanoic acids or microwave-assisted cyclocondensation with arene carboxaldehydes that installs the 7-carboxylate pharmacophore [2].

Chemical Biology: Purine-Mimetic Probe Design

The imidazo[4,5-h]quinoline scaffold is recognized as a purine isostere, and the [4,5-h] angular fusion positions the imidazole NH and quinolinone carbonyl in a spatial arrangement that mimics the hydrogen-bonding pattern of guanine [1]. This scaffold has been employed in the design of metalloenzyme inhibitors and as a ligand platform for asymmetric catalysis when complexed with transition metals [1]. The higher LogP (1.82 vs. 1.25 for the [4,5-f] isomer) and larger polar surface area (PSA 61.80 Ų) provide distinct physicochemical properties for cellular permeability optimization in probe design [2].

Synthetic Methodology Development: Angular Heterocycle Construction

The Gould-Jacobs route to this compound, as described by Milata et al. (1988), provides a benchmark for developing new synthetic methodologies targeting angularly fused imidazoquinolines [1]. Recent advances, including base-catalyzed cyclization of ortho-nitroalkylaminoquinolines to produce imidazo[4,5-h]quinoline N-oxides in yields up to 92%, have expanded the accessible chemical space around this scaffold [2]. Procuring authenticated 3,9-dihydroimidazo[4,5-h]quinolin-6-one as a reference standard is essential for validating new synthetic routes and confirming product identity by spectral comparison [1].

Quote Request

Request a Quote for 3,9-Dihydroimidazo[4,5-h]quinolin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.